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Compound of Interest

Compound Name: Gip 14564

Cat. No.: B502738

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and
selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action,
and the experimental basis for its characterization, with a focus on its potential application in
oncology.

Executive Summary

GTP-14564 is a small molecule inhibitor targeting Class Ill receptor tyrosine kinases (RTKSs).[1]
Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with
significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal
tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia
(AML).[1][2] GTP-14564 also shows activity against other Class Il RTKs including c-Kit, c-Fms,
and PDGFR}.[3] Its mechanism involves the selective inhibition of aberrant downstream
signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-
ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of
interest for targeted cancer therapy.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of GTP-14564 is presented below.
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Property Value Reference

) 3-Phenyl-1H-benzofuro[3,2-
Chemical Name

c]pyrazole
Molecular Formula Ci1sH10N20 [3]
Molecular Weight 234.26 g/mol [3]
CAS Number 34823-86-4 [3]
Purity >99% [3]

N Soluble to 100 mM in DMSO
Solubility _ [3]
and 25 mM in ethanol

Target Profile and Selectivity

GTP-14564 demonstrates high potency and selectivity for Class 11l RTKs, with minimal activity
against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (ICso)
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Target Kinase ICs0 (UM) Kinase Family
FLT3 (ITD-FLT3) 0.3 Class Il RTK
FLT3 (Wild-Type) 0.3 Class Il RTK
c-Fms 0.3 Class lll RTK
c-Kit 0.3 Class Il RTK
PDGFRp 1.0 Class Ill RTK
ERK1, ERK2, EGFR > 10 Other Kinases
MEK1, HER2, Src >10 Other Kinases
Abl, PKC, PKA, Akt > 10 Other Kinases

Data sourced from R&D
Systems and Tocris

Bioscience.[3]

Table 3.2: Cellular Growth Inhibition

ICso | Effective
Concentration

Cell Line Treatment Condition

) Interleukin-3 independent
Ba/F3 expressing ITD-FLT3 1uM
growth

Ba/F3 expressing wt-FLT3 FLT3 ligand-dependent growth ~ ~30 uM

Data derived from studies by
Murata K, et al. (2003).[2][5]

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and
ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells
dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling
dependency, which is a key aspect of its selective cytotoxicity.[2]

Mechanism of Action and Signaling Pathways
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GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in
cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and
autophosphorylation of the receptor, triggering downstream signaling cascades that promote
cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of
the STATS signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-
FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway
reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564
against ITD-FLT3 positive cells.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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